ethyl 4-methyl-2-(5-phenyl-1,3-oxazole-2-amido)-1,3-thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl 4-methyl-2-(5-phenyl-1,3-oxazole-2-amido)-1,3-thiazole-5-carboxylate is a complex organic compound that features a thiazole ring, an oxazole ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-methyl-2-(5-phenyl-1,3-oxazole-2-amido)-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Formation of the Oxazole Ring: The oxazole ring can be synthesized by cyclization of α-haloketones with amides.
Coupling of the Rings: The thiazole and oxazole rings are then coupled through a series of condensation reactions.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-methyl-2-(5-phenyl-1,3-oxazole-2-amido)-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for ester hydrolysis.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Corresponding substituted esters and amides.
Scientific Research Applications
ethyl 4-methyl-2-(5-phenyl-1,3-oxazole-2-amido)-1,3-thiazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Materials Science: The compound is explored for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of ethyl 4-methyl-2-(5-phenyl-1,3-oxazole-2-amido)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes involved in metabolic pathways, leading to inhibition of their activity.
Pathways Involved: It can interfere with DNA replication and protein synthesis, leading to cell death in microbial and cancer cells.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-methyl-2-(2-pyrazinyl)-thiazole-5-carboxylate
- Ethyl 2-substituted-4-methylthiazole-5-carboxylate
Uniqueness
ethyl 4-methyl-2-(5-phenyl-1,3-oxazole-2-amido)-1,3-thiazole-5-carboxylate is unique due to the presence of both thiazole and oxazole rings, which confer distinct chemical and biological properties. This dual-ring structure is less common and provides a versatile scaffold for further functionalization and application in various fields.
Biological Activity
Ethyl 4-methyl-2-(5-phenyl-1,3-oxazole-2-amido)-1,3-thiazole-5-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and its applications in medicinal chemistry.
Chemical Structure and Properties
This compound features a complex structure that includes both oxazole and thiazole rings. The presence of these heterocycles contributes to its unique pharmacological properties.
Property | Value |
---|---|
CAS Number | 92724-22-6 |
Molecular Formula | C13H13N3O3 |
Molecular Weight | 245.26 g/mol |
IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves the reaction between ethyl thiazole carboxylate and phenyl-substituted oxazole derivatives. Various synthetic pathways have been explored to optimize yield and purity. For instance, cyclodehydration methods using Burgess’ reagent or Mitsunobu reactions are common in producing such heterocycles .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. It has been shown to exhibit:
- Antimicrobial Properties : The compound demonstrates significant activity against various bacterial strains, making it a candidate for antibiotic development.
- Anticancer Activity : Preliminary studies indicate that this compound can inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms .
Case Studies
- Anticancer Activity : In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in MCF-7 breast cancer cells. Flow cytometry assays revealed that treated cells exhibited increased levels of p53 and activated caspase pathways, suggesting a mechanism involving DNA damage response .
- Antimicrobial Efficacy : A series of tests against Mycobacterium tuberculosis showed that compounds related to ethyl 4-methyl-2-(5-phenyloxazole) were effective in inhibiting growth in both replicating and non-replicating states .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications at various positions on the thiazole and oxazole rings can significantly alter its potency:
Modification | Effect on Activity |
---|---|
Substitution on Oxazole Ring | Enhanced anticancer activity observed with electron-withdrawing groups. |
Variation in Thiazole Structure | Changes in solubility and bioavailability; certain derivatives showed improved potency against resistant strains of bacteria. |
Future Directions
Research is ongoing to further elucidate the mechanism of action and enhance the pharmacological profile of ethyl 4-methyl-2-(5-phenyloxazole). Structural modifications are being explored to improve selectivity and reduce toxicity while maintaining efficacy against target diseases.
Properties
IUPAC Name |
ethyl 4-methyl-2-[(5-phenyl-1,3-oxazole-2-carbonyl)amino]-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c1-3-23-16(22)13-10(2)19-17(25-13)20-14(21)15-18-9-12(24-15)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZFDCPWKYUCIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=NC=C(O2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.